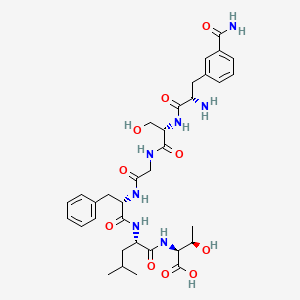

H-mCpa-ser-Gly-Phe-Leu-Thr-OH

Beschreibung

H-mCpa-ser-Gly-Phe-Leu-Thr-OH is a synthetic hexapeptide featuring a meta-chlorophenylalanine (mCpa) residue at the N-terminus, followed by serine (Ser), glycine (Gly), phenylalanine (Phe), leucine (Leu), and threonine (Thr), with a free C-terminal hydroxyl group. This compound exhibits moderate binding affinity for the mu-opioid receptor (MOR), as evidenced by a reported Ki value of 1100 nM in competitive receptor binding assays . The inclusion of mCpa, a hydrophobic aromatic moiety, and the hydroxyl-containing residues (Ser and Thr) suggests a balance between hydrophobic and hydrophilic interactions, which may influence its receptor selectivity and potency.

Eigenschaften

Molekularformel |

C34H47N7O10 |

|---|---|

Molekulargewicht |

713.8 g/mol |

IUPAC-Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C34H47N7O10/c1-18(2)12-24(33(49)41-28(19(3)43)34(50)51)39-32(48)25(15-20-8-5-4-6-9-20)38-27(44)16-37-31(47)26(17-42)40-30(46)23(35)14-21-10-7-11-22(13-21)29(36)45/h4-11,13,18-19,23-26,28,42-43H,12,14-17,35H2,1-3H3,(H2,36,45)(H,37,47)(H,38,44)(H,39,48)(H,40,46)(H,41,49)(H,50,51)/t19-,23+,24+,25+,26+,28+/m1/s1 |

InChI-Schlüssel |

LGORGTYVVSKEOB-KXJTVXFKSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-mCpa-ser-Gly-Phe-Leu-Thr-OH erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Jede Aminosäure wird mit einem Kopplungsreagenz wie Dicyclohexylcarbodiimid (DCC) oder Benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphat (BOP) an die wachsende Peptidkette gekoppelt.

Entschützung: Die temporären Schutzgruppen an den Aminosäuren werden mit Trifluoressigsäure (TFA) entfernt.

Spaltung: Das fertige Peptid wird mit einem Spaltungsreagenz wie TFA vom Harz abgespalten, wobei auch alle verbleibenden Schutzgruppen entfernt werden.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von This compound mit automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen automatisieren die sich wiederholenden Schritte der SPPS und ermöglichen die effiziente Produktion großer Mengen des Peptids. Der Prozess ist optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-mCpa-ser-Gly-Phe-Leu-Thr-OH: kann verschiedenen chemischen Reaktionen unterliegen, darunter:

Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten auftreten, falls vorhanden.

Reduktion: Disulfidbrücken innerhalb des Peptids können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder Performinsäure können als Oxidationsmittel verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Verschiedene Reagenzien wie N-Hydroxysuccinimidester (NHS) können für die Aminosäurensubstitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion zu freien Thiolgruppen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Das Peptid bindet an diese Zielstrukturen und induziert konformationelle Veränderungen, die nachgeschaltete Signalwege auslösen. Diese Signalwege können je nach Zielstruktur und Kontext zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of H-mCpa-ser-Gly-Phe-Leu-Thr-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. These pathways can lead to various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Position 2 Residue :

- Substituting Ser² with Ala² (as in H-mCpa-ala-Gly-Phe-leu-OH) reduces hydrophilicity, enhancing MOR affinity (Ki = 560 nM vs. 1100 nM). This aligns with the principle that MOR favors hydrophobic residues in critical positions .

- The hydroxyl group in Ser² likely disrupts interactions with MOR’s hydrophobic subsites, explaining the lower potency of this compound .

C-Terminal Modifications :

- Replacing Thr⁶ with Leu⁶ (e.g., H-mCpa-ala-Gly-Phe-leu-OH) or Met⁶ (e.g., H-Aba-ala-Gly-Phe-Met-OH) increases hydrophobicity, improving MOR binding. Methionine’s thioether side chain in H-Aba-ala-Gly-Phe-Met-OH contributes to its superior Ki (100 nM) .

N-Terminal Modifications: mCpa (meta-chlorophenylalanine) provides aromatic bulk and hydrophobicity, which is critical for MOR engagement. However, replacing mCpa with Aba (aminobutyric acid) in H-Aba-ala-Gly-Phe-Met-OH retains high affinity, suggesting flexibility in N-terminal design for MOR ligands .

Selectivity for Mu- vs. Delta-Opioid Receptors

Evidence from structural studies indicates that MOR prefers compact, hydrophobic ligands, while delta-opioid receptors (DOR) favor larger peptides with hydrophilic components . For example:

- Tyr-D-Ser-Gly-Phe-Leu-Thr (a DOR-selective agonist) shares a similar backbone with this compound but differs in its N-terminal Tyr residue and D-Ser configuration. Its exclusive DOR binding at ≤20 nM highlights the importance of stereochemistry (D-Ser) and Tyr’s phenolic hydroxyl group for DOR specificity .

- In contrast, this compound’s MOR Ki of 1100 nM suggests weak MOR engagement, possibly due to its L-Ser² and Thr⁶ introducing unfavorable hydrophilic interactions for MOR .

Data Table: Structural and Pharmacological Comparison

| Feature | This compound | H-mCpa-ala-Gly-Phe-leu-OH | H-Aba-ala-Gly-Phe-Met-OH |

|---|---|---|---|

| N-Terminal Group | mCpa | mCpa | Aba |

| Position 2 Residue | Ser | Ala | Ala |

| C-Terminal Residue | Thr | Leu | Met |

| Hydrophobicity | Moderate (Ser/Thr) | High (Ala/Leu) | High (Ala/Met) |

| MOR Ki (nM) | 1100 | 560 | 100 |

| Receptor Preference | Weak MOR | Moderate MOR | Strong MOR |

Discussion of Structural Determinants

- Hydrophobic vs. Hydrophilic Balance : The presence of Ser² and Thr⁶ in this compound introduces polar groups that likely reduce MOR affinity compared to analogs with Ala² and Leu/Met⁶ . MOR’s preference for hydrophobic side chains is well-documented .

- Stereochemical Considerations: D-amino acids in position 2 (e.g., D-Ala or D-Ser) are associated with enhanced MOR or DOR selectivity, respectively. The L-configuration of Ser² in this compound may limit its receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.